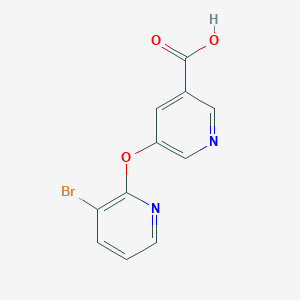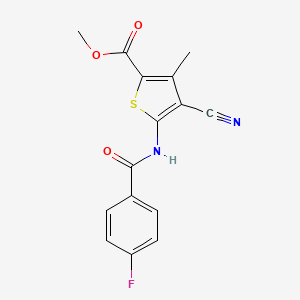![molecular formula C10H11N3OS B3012358 (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol CAS No. 126808-96-6](/img/structure/B3012358.png)
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol is an organic compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mécanisme D'action
Target of Action
It is known that triazole derivatives, which this compound is a part of, primarily target theheme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Triazole and imidazole molecules, which are structurally similar, act by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
Based on the mode of action of similar triazole compounds, it can be inferred that the compound affects theergosterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, disrupting the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that triazoles generally have a slow metabolic rate and good oral bioavailability .
Result of Action
Based on the mode of action of similar triazole compounds, it can be inferred that the compound disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth .
Action Environment
It is known that the activity of similar triazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol typically involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-thiol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bacterial and fungal metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
N-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide: Similar triazole core but with different substituents.
Uniqueness
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol is unique due to its specific combination of a triazole ring, a thiol group, and a phenyl-methanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARJNOBAHWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

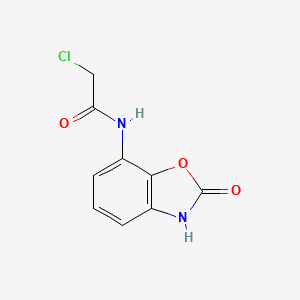
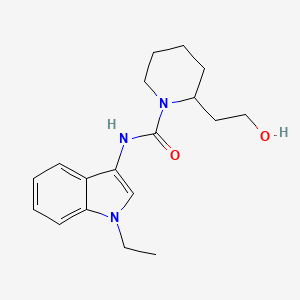
![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

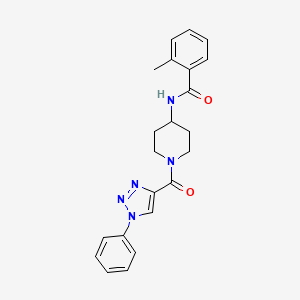
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
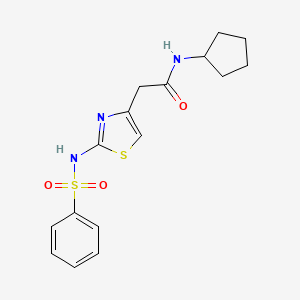
![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)
![2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3012295.png)
